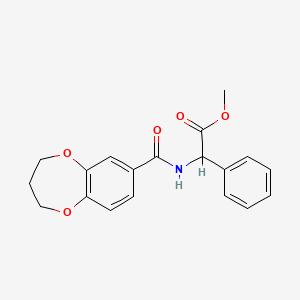
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate, commonly known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a potent stimulant and has been found to have significant effects on the central nervous system. The compound has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
Mechanism of Action
MDBP exerts its effects on the central nervous system by acting as a potent stimulant. The compound increases the release of dopamine and norepinephrine by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of the corresponding receptors, which produces the stimulant effects of the compound.
Biochemical and Physiological Effects
MDBP has been found to have significant biochemical and physiological effects on the body. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. Additionally, the compound has been shown to have significant effects on the reward pathways in the brain, which may contribute to its addictive potential.
Advantages and Limitations for Lab Experiments
MDBP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its potency, which makes it an effective tool for studying the effects of stimulant drugs on the central nervous system. Additionally, the compound has a relatively long half-life, which allows for sustained effects over a prolonged period. However, one of the main limitations of using MDBP in laboratory experiments is its potential for abuse, which may limit its use in certain settings.
Future Directions
There are several future directions for research on MDBP. One area of interest is the potential therapeutic applications of the compound. Studies have shown that MDBP may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other conditions that involve deficits in dopamine and norepinephrine signaling. Additionally, further research is needed to explore the potential risks associated with the use of MDBP, particularly its potential for abuse and addiction. Finally, more studies are needed to explore the potential long-term effects of the compound on the central nervous system and other organ systems.
Synthesis Methods
MDBP is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methyl phenylacetate in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
MDBP has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where the compound has been found to have significant effects on the central nervous system. Studies have shown that MDBP can increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)17(13-6-3-2-4-7-13)20-18(21)14-8-9-15-16(12-14)25-11-5-10-24-15/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPIPADGMSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)
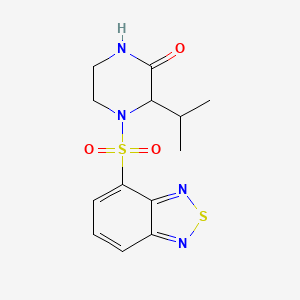
![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
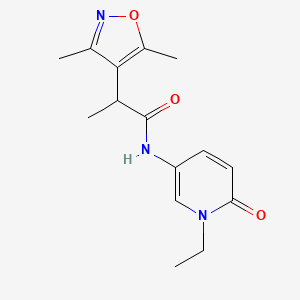
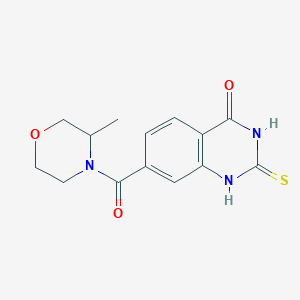
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)


![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
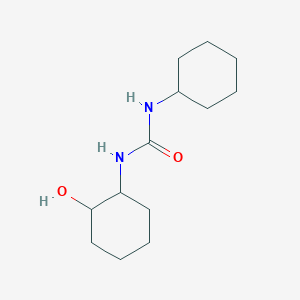
![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
